

An In-depth Guide to the Stereochemistry and Absolute Configuration of Pericosine A

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Compound of Interest

Compound Name: *Pericosine A*

Cat. No.: *B15585662*

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Introduction

Pericosine A, a cytotoxic natural product isolated from the fungus *Periconia byssoides*, has garnered significant interest in the scientific community due to its potent antitumor activities.^[1] A thorough understanding of its three-dimensional structure, specifically its stereochemistry and absolute configuration, is paramount for its potential development as a therapeutic agent. The precise spatial arrangement of its atoms dictates its biological activity and interaction with molecular targets. This technical guide provides a comprehensive overview of the determination of the stereochemistry and absolute configuration of **Pericosine A**, focusing on the pivotal role of total synthesis and spectroscopic analysis.

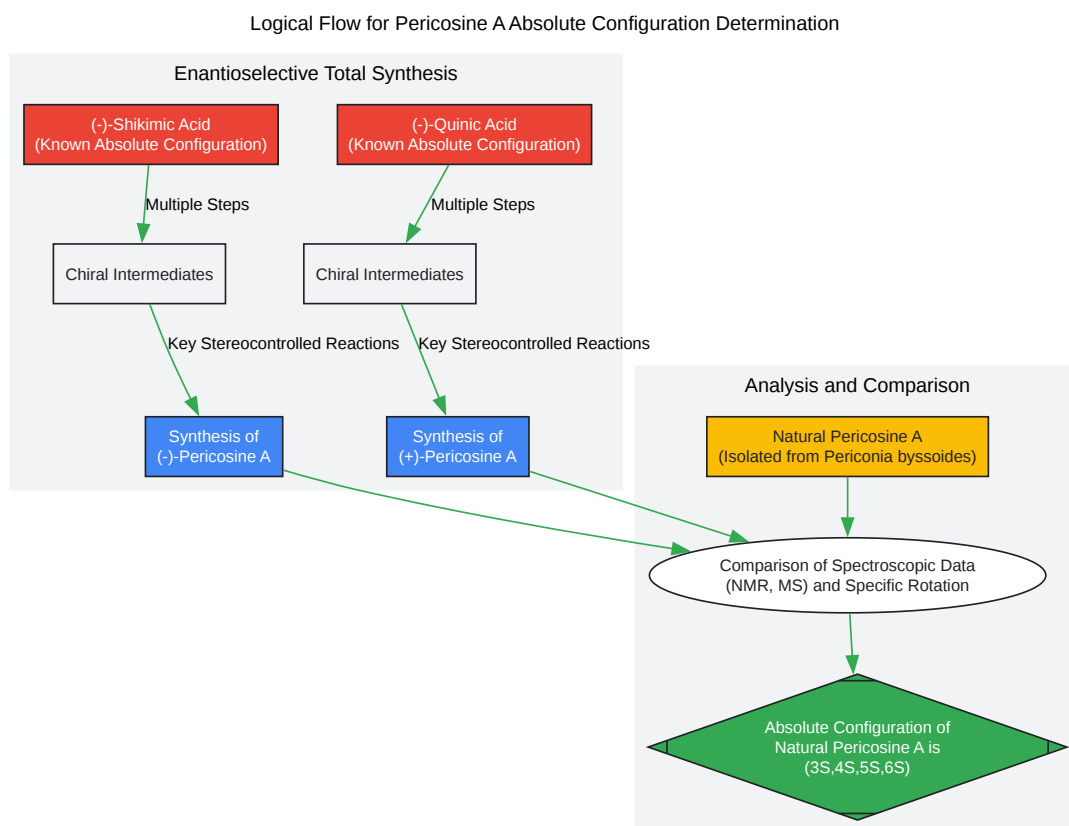
The Definitive Determination of Absolute Configuration through Total Synthesis

The absolute configuration of **Pericosine A** was unequivocally established as methyl (3*S*,4*S*,5*S*,6*S*)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate through the first total synthesis of both its enantiomers, (+) and (-)-**Pericosine A**, by Usami and colleagues.^[2] This seminal work not only successfully synthesized the molecule but also revised the initially proposed relative stereochemistry.

The synthetic strategy commenced from readily available chiral starting materials, namely (-)-shikimic acid and (-)-quinic acid, to produce the enantiomeric forms of **Pericosine A**. The synthesis of (-)-**Pericosine A** from (-)-shikimic acid and (+)-**Pericosine A** from (-)-quinic acid confirmed the absolute stereochemistry of the natural product. The comparison of the spectral data and, crucially, the specific rotation of the synthesized enantiomers with the natural isolate provided the definitive proof of its absolute configuration.

Logical Workflow for Absolute Configuration Determination

The logic employed to determine the absolute configuration of **Pericosine A** is illustrated in the following workflow diagram. By starting with a chiral molecule of known absolute configuration, the stereochemistry of the final product can be confidently assigned.



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Caption: Logical workflow illustrating the determination of **Pericosine A**'s absolute configuration.

Quantitative Data

The stereochemical identity of a chiral molecule is quantitatively expressed by its specific rotation. The comparison of the specific rotation of the synthesized enantiomers with that of the natural product was a critical step in assigning the absolute configuration.

Compound	Specific Rotation [α] _D	Solvent
Natural Pericosine A	+102.0 (c 0.12)	Ethanol
Synthetic (+)-Pericosine A	+102.0 (c 0.12)	Ethanol
Synthetic (-)-Pericosine A	-101.0 (c 0.15)	Ethanol

Spectroscopic Data for Structural Elucidation

Detailed analysis of ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra was essential for confirming the structure of **Pericosine A** and all synthetic intermediates. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, were employed to assign all proton and carbon signals unambiguously.

^1H NMR (500 MHz, CD_3OD) and ^{13}C NMR (125 MHz, CD_3OD) Data for (+)-**Pericosine A**

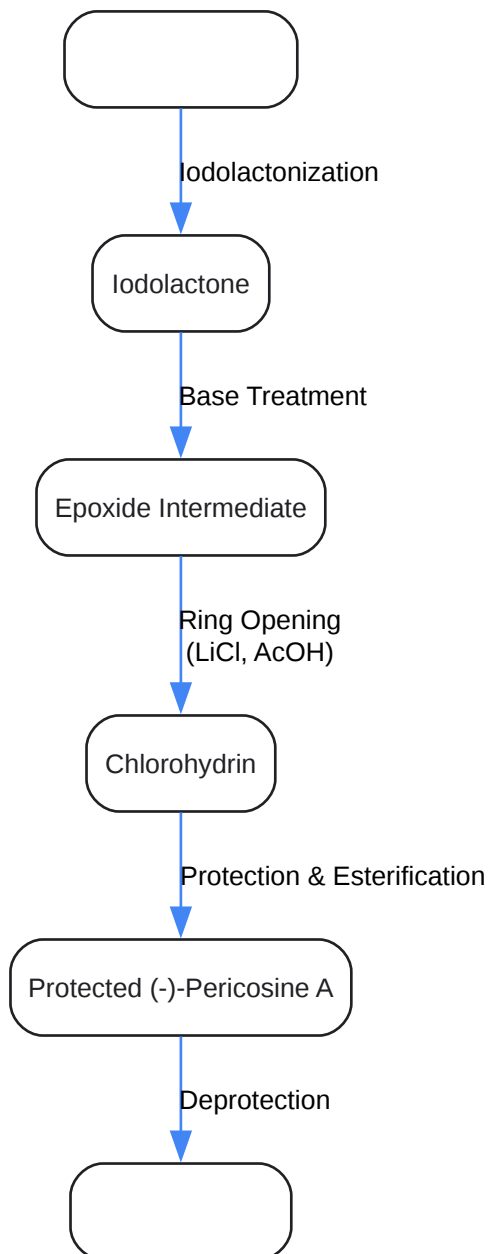
Position	^{13}C (δ , ppm)	^1H (δ , ppm, multiplicity, J in Hz)
1	131.2	-
2	139.8	6.85 (d, J=3.0)
3	72.1	4.38 (dd, J=3.0, 3.0)
4	71.8	4.05 (dd, J=3.0, 3.0)
5	74.9	3.89 (ddd, J=10.0, 5.0, 3.0)
6	62.5	4.65 (d, J=10.0)
7 (C=O)	167.3	-
8 (OCH ₃)	52.5	3.75 (s)

Experimental Protocols

The successful total synthesis of **Pericosine A** hinged on a series of carefully executed chemical transformations. The following is a summary of the key experimental steps.

Key Synthetic Steps for (-)-Pericosine A from (-)-Shikimic Acid

Synthetic Workflow for (-)-Pericosine A



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